リン酸二水素ナトリウム十二水和物

説明

Disodium phosphate dodecahydrate is a chemical that helps to bind fats and water together . It is a colorless crystalline sodium salt widely used as a buffer in molecular biology, biochemistry, and chromatographic studies . It is typically used as a phosphate buffer system component for biomolecule downstream chromatography steps or final liquid formulation .

Synthesis Analysis

A novel organic-inorganic composite phase change material (PCM) called disodium hydrogen phosphate dodecahydrate-lauric-palmitic acid (D-LA-PACM) was prepared . The preparation involved using the vacuum adsorption method . The properties of these composite materials were more comprehensive and superior than those of single hydrated salt .

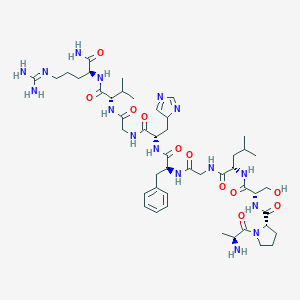

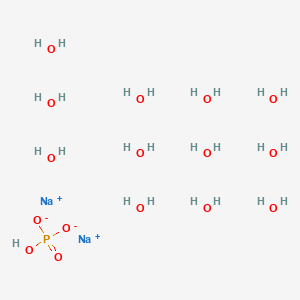

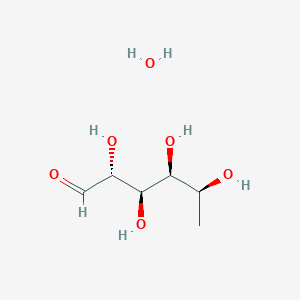

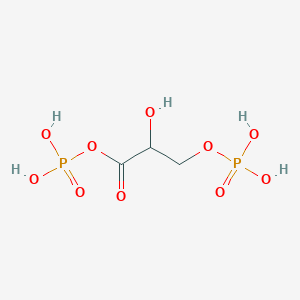

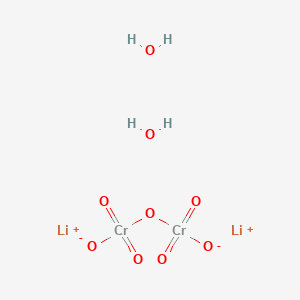

Molecular Structure Analysis

The molecular formula of Disodium phosphate dodecahydrate is H25Na2O16P . It has a molecular weight of 358.14 .

Chemical Reactions Analysis

Disodium phosphate can be generated by neutralization of phosphoric acid with sodium hydroxide . It is prepared industrially in a two-step process by treating dicalcium phosphate with sodium bisulfate, which precipitates calcium sulfate .

Physical And Chemical Properties Analysis

Disodium phosphate dodecahydrate is a water-soluble white powder . It has a density of 1.7 g/cm^3 . It is insoluble in ethanol . The pH of disodium hydrogen phosphate water solution is between 8.0 and 11.0, meaning it is moderately basic . It is soluble in water, the aqueous solution is weakly alkaline, the pH value of 1% aqueous solution is 8.8~9.2, and it is insoluble in alcohol .

科学的研究の応用

熱エネルギー貯蔵

リン酸二水素ナトリウム十二水和物は、熱エネルギー貯蔵(TES)システム用の新規な有機無機複合相変化材料(PCM)の製造に使用されます . この材料は、リン酸二水素ナトリウム十二水和物-ラウリン酸-パルミチン酸(D-LA-PACM)と呼ばれ、膨張黒鉛(EG)を支持材料として調製されます . この材料は、優れた熱安定性を示し、熱伝導率は1.361 W /(mK)であるため、屋内TESシステムの省エネ型相変化床ユニットに適しています .

建物の熱エネルギー貯蔵

建物の熱エネルギー貯蔵の分野では、リン酸二水素ナトリウム十二水和物を使用して、低過冷却度の改変PCM(DHPD-STP)が調製されています . この複合相変化材料(CPCM)は、建物の熱管理に適した相転移温度(34.74°C)、優れた相変化エンタルピー(184.39 J / g)、および非常に低い過冷却度(1.1°C)を持っています . CPCMを積載した屋根の使用は、室温の変化を効果的に軽減し、屋内の熱的快適性を向上させます .

生体分子ダウンストリームクロマトグラフィー

リン酸二水素ナトリウム十二水和物は、通常、生体分子ダウンストリームクロマトグラフィー工程または最終的な液体製剤のリン酸緩衝液システムコンポーネントとして使用されます . このアプリケーションは、製薬業界における生体分子の精製と製剤に不可欠です

作用機序

Target of Action

Disodium phosphate dodecahydrate, also known as Sodium hydrogenphosphate dodecahydrate, is primarily used as a buffering agent and a laxative . It is also used in conjunction with trisodium phosphate in foods and water softening treatment .

Mode of Action

Disodium phosphate dodecahydrate works by increasing the amount of solute present in the intestinal lumen, thereby creating an osmotic gradient which draws water into the lumen . This increase in fecal water content leads to increased mobility through the large intestine .

Biochemical Pathways

It is known that the compound plays a role in maintaining ph balance in various environments, including food products and biological systems .

Pharmacokinetics

As an inorganic salt, it is expected to have good water solubility, which could influence its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The primary result of disodium phosphate dodecahydrate’s action is the increase in fecal water content, which aids in bowel movement and is particularly useful in preparing the colon for a colonoscopy . In food and water treatment applications, it helps adjust pH and prevent coagulation .

Action Environment

The action of disodium phosphate dodecahydrate can be influenced by environmental factors. For instance, it is used as a buffering agent to stabilize pH in both acidic and alkaline environments . Furthermore, it has been found to be a prospective salt in terms of environmental, thermophysical, and economic properties for use in solar installations .

特性

IUPAC Name |

disodium;hydrogen phosphate;dodecahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H3O4P.12H2O/c;;1-5(2,3)4;;;;;;;;;;;;/h;;(H3,1,2,3,4);12*1H2/q2*+1;;;;;;;;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGLRDKLJZLEJCY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.O.O.O.O.OP(=O)([O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H25Na2O16P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7632-05-5 (Parent) | |

| Record name | Sodium phosphate, dibasic, dodecahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010039324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4064923 | |

| Record name | Disodium phosphate dodecahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10039-32-4 | |

| Record name | Sodium phosphate, dibasic, dodecahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010039324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium phosphate dodecahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, sodium salt, hydrate (1:2:12) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PHOSPHATE, DIBASIC, DODECAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1W4N241FO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

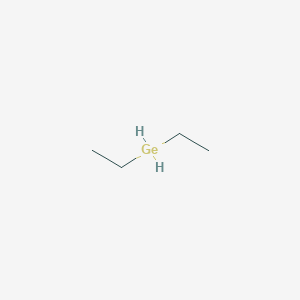

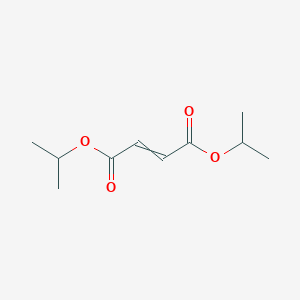

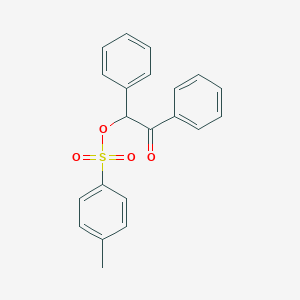

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,6S,7S,10S,11S,19S)-7-Acetyl-6-methyl-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadec-14-en-16-one](/img/structure/B158040.png)

![1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone](/img/structure/B158068.png)